3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a benzotriazinone core, a piperazine ring, and a pyridine moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core, the attachment of the piperazine ring, and the incorporation of the pyridine moiety. Common synthetic routes may involve:
Formation of Benzotriazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Piperazine Ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Incorporation of Pyridine Moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazinone derivatives, piperazine-containing compounds, and pyridine-based molecules. Examples include:
Benzotriazinone Derivatives: Compounds with similar core structures but different substituents.
Piperazine-Containing Compounds: Molecules that include the piperazine ring but differ in other structural elements.
Pyridine-Based Molecules: Compounds that contain the pyridine moiety but have different functional groups attached.
Uniqueness
What sets 3-[(trans-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one apart is its unique combination of structural elements, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)cyclohexyl]methyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c31-23(29-15-13-28(14-16-29)22-7-3-4-12-25-22)19-10-8-18(9-11-19)17-30-24(32)20-5-1-2-6-21(20)26-27-30/h1-7,12,18-19H,8-11,13-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPMZXDWFGILSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCN(CC4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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